7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Overview
Description
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a useful research compound. Its molecular formula is C15H13ClN2OS and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
They are known to exhibit antimicrobial, antifungal, analgesic, anti-diabetic, and anticancer properties .
Mode of Action
Benzimidazole derivatives are known for their binding potency to various therapeutic targets due to their electron-rich environment and structural features .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The information provided here is based on the general characteristics of benzimidazole derivatives, which share a similar structure with the compound .
Biochemical Analysis
Biochemical Properties
7-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially inhibiting or modulating their activity . These interactions can lead to changes in cellular redox states and influence various metabolic processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . For example, it can inhibit the activity of certain kinases, leading to the modulation of downstream signaling pathways that control cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of cells, influencing their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
4-chloro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-7-4-8-13-14(12)18(15(20)17-13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSESWRZMISKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.